molecular formula C23H23ClN2O3 B2835233 ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate CAS No. 669754-77-2

ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate

Cat. No. B2835233
CAS RN: 669754-77-2
M. Wt: 410.9
InChI Key: CIDGDAUYKPNPDW-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C23H23ClN2O3 and a molecular weight of 410.9 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H23ClN2O3/c1-2-29-23(28)16-9-6-12-26(14-16)21-20(15-7-4-3-5-8-15)18-13-17(24)10-11-19(18)25-22(21)27/h3-5,7-8,10-11,13,16H,2,6,9,12,14H2,1H3,(H,25,27) . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.9 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . This document provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It is recommended to refer to the MSDS for detailed safety and handling information.

Future Directions

The future directions for this compound are not specified in the search results. Given its use in proteomics research , it could potentially be used in the development of new therapeutic agents or in the study of protein function.

properties

IUPAC Name

ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-2-29-23(28)16-9-6-12-26(14-16)21-20(15-7-4-3-5-8-15)18-13-17(24)10-11-19(18)25-22(21)27/h3-5,7-8,10-11,13,16H,2,6,9,12,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDGDAUYKPNPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate

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